2-Hydroxyimipramine b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimipramine b-D-glucuronide is a metabolite of imipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxyimipramine, which is an active metabolite of imipramine. It is primarily used in research settings to study the pharmacokinetics and metabolism of imipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimipramine b-D-glucuronide typically involves the glucuronidation of 2-hydroxyimipramine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: the synthesis can be scaled up using bioreactors that facilitate enzymatic glucuronidation .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimipramine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucuronides.
Scientific Research Applications
2-Hydroxyimipramine b-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of imipramine.
Biology: Helps in understanding the role of glucuronidation in drug metabolism.
Medicine: Assists in pharmacokinetic studies to determine the bioavailability and clearance of imipramine.
Mechanism of Action
The mechanism of action of 2-Hydroxyimipramine b-D-glucuronide involves its formation through the glucuronidation of 2-hydroxyimipramine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer the glucuronic acid moiety from UDPGA to the hydroxyl group of 2-hydroxyimipramine. This modification increases the compound’s solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
2-Hydroxyimipramine: The parent compound, which undergoes glucuronidation to form 2-Hydroxyimipramine b-D-glucuronide.
2-Hydroxydesipramine: Another metabolite of imipramine, which also undergoes glucuronidation.
Desipramine: A metabolite of imipramine that does not undergo hydroxylation.
Uniqueness: this compound is unique due to its specific formation through glucuronidation, which significantly enhances its solubility and excretion. This property makes it a valuable compound for studying the pharmacokinetics and metabolism of imipramine .
Properties
Molecular Formula |
C25H32N2O7 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25?/m0/s1 |
InChI Key |
CBEJFHYWZSCYSD-UKZGQZPXSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.